2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
It is known that many similar compounds are absorbed by plant tissue and transported acropetally . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cells.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in the synthesis of neurotransmitters, such as acetylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: Reduction of the nitro groups to amines.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Substitution: Chlorination and methoxylation to introduce the dichloro and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dichloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-23-13-9-20(10-13)12-7-5-11(6-8-12)19-24(21,22)16-14(17)3-2-4-15(16)18/h2-8,13,19H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPJRFOAJMOEKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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